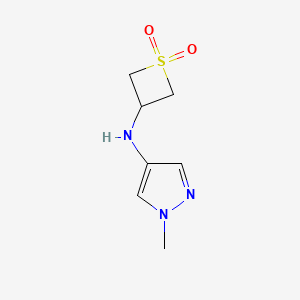
3-((1-Methyl-1H-pyrazol-4-yl)amino)thietane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1-Methyl-1H-pyrazol-4-yl)amino)thietane 1,1-dioxide is a heterocyclic compound that features a thietane ring fused with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Methyl-1H-pyrazol-4-yl)amino)thietane 1,1-dioxide typically involves the reaction of 1-methyl-1H-pyrazol-4-amine with thietane 1,1-dioxide under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
3-((1-Methyl-1H-pyrazol-4-yl)amino)thietane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietane ring to a more saturated form.
Substitution: The pyrazole moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the pyrazole ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
3-((1-Methyl-1H-pyrazol-4-yl)amino)thietane 1,1-dioxide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 3-((1-Methyl-1H-pyrazol-4-yl)amino)thietane 1,1-dioxide exerts its effects involves interactions with specific molecular targets. The pyrazole moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The thietane ring may also contribute to the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazol-4-amine: A precursor in the synthesis of the target compound.
Thietane 1,1-dioxide: Another precursor that forms the thietane ring.
3-Aminopyrazole: A structurally related compound with similar reactivity.
Uniqueness
3-((1-Methyl-1H-pyrazol-4-yl)amino)thietane 1,1-dioxide is unique due to the combination of the pyrazole and thietane rings, which imparts distinct chemical and physical properties. This dual-ring structure can enhance its reactivity and potential biological activity compared to simpler analogs .
Properties
Molecular Formula |
C7H11N3O2S |
|---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
N-(1,1-dioxothietan-3-yl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C7H11N3O2S/c1-10-3-6(2-8-10)9-7-4-13(11,12)5-7/h2-3,7,9H,4-5H2,1H3 |
InChI Key |
UXCLVFRGPRYKEL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC2CS(=O)(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















